molecular formula C10H4Cl2N4O2 B2849258 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 680214-03-3

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B2849258
CAS No.: 680214-03-3
M. Wt: 283.07
InChI Key: ZMOJOQWGYBCXLM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound characterized by the presence of multiple heterocyclic rings, including oxazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the formation of the oxazole and oxadiazole rings. One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions. Subsequent reactions involve the formation of the oxazole and oxadiazole rings through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can replace one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine may be used to study the interactions of heterocyclic compounds with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new chemical processes or products.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine include:

  • 2,6-Dichloro-4-(1,3-oxazol-5-yl)pyridine

  • 2,6-Dichloro-4-(1,2,4-oxadiazol-5-yl)pyridine

  • 2,6-Dichloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of heterocyclic rings and chlorine atoms, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N4O2/c11-7-3-5(4-8(12)14-7)9-15-16-10(17-9)6-1-2-13-18-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJOQWGYBCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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